Bromazolam-d5 is classified as a stable isotope-labeled compound and is primarily utilized in analytical chemistry, particularly in toxicology and forensic science. It serves as an internal standard for the quantification of bromazolam in biological samples through various analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The synthesis of bromazolam-d5 involves a series of chemical reactions that modify the precursor compounds to incorporate deuterium. While specific synthetic routes for bromazolam-d5 are less documented than those for bromazolam, the general synthesis of bromazolam can be outlined as follows:
Bromazolam-d5 has a molecular formula of and a molecular weight of approximately 358.25 g/mol. The presence of deuterium alters some physical properties compared to its non-deuterated counterpart.
Bromazolam acts primarily as a positive allosteric modulator at the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of GABA neurotransmission. This mechanism leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects typical of benzodiazepines.
The binding affinity of bromazolam at various GABA receptor subtypes has been studied, revealing significant binding at alpha subunits with affinities measured in nanomolar ranges (e.g., Ki = 2.8 nM) . This high affinity suggests potent pharmacological activity.
Bromazolam-d5 exhibits several notable physical and chemical properties:
Bromazolam-d5 has several applications in scientific research:
Efficient extraction of Bromazolam-d5 (8-bromo-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) from biological matrices requires optimization of pretreatment protocols to account for its physicochemical properties and deuterium substitution. As a deuterated internal standard with molecular formula C₁₇D₅H₈BrN₄ and molecular weight 358.25 g/mol, Bromazolam-d5 exhibits similar extraction characteristics to non-deuterated bromazolam but requires stringent control of solvent pH and polarity during sample preparation to maintain isotopic integrity [1]. Protein precipitation with organic solvents (e.g., acetonitrile or methanol) is widely employed for initial sample cleanup in forensic workflows, achieving >95% recovery from blood and plasma matrices when using a 2:1 solvent-to-sample ratio [2] [4]. Solid-phase extraction (SPE) utilizing mixed-mode cation-exchange cartridges demonstrates superior selectivity for Bromazolam-d5 in postmortem tissues, with recoveries of 98.2 ± 3.1% at 100 µg/L concentrations when eluted with dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) [4]. Crucially, storage conditions impact extraction efficiency; Bromazolam-d5 solutions in methanol remain stable for 12 weeks when stored at -20°C, but degradation exceeds 5% after 48 hours at room temperature [1].
Table 1: Extraction Efficiency of Bromazolam-d5 from Biological Matrices
Technique | Matrix | Recovery (%) | Matrix Effect (%) | Critical Parameters |
---|---|---|---|---|
Protein Precipitation | Whole Blood | 95.8 ± 2.3 | 12.4 ± 1.8 | Acetonitrile:sample (2:1), vortex 60 sec |
Solid-Phase Extraction | Liver Homogenate | 98.2 ± 3.1 | 2.1 ± 0.9 | Mixed-mode MCX, pH 6.0, ammonia elution |
Liquid-Liquid Extraction | Plasma | 89.7 ± 4.5 | 8.7 ± 2.1 | Ethyl acetate:hexane (7:3), pH 9.2 borate buffer |
Bromazolam-d5 serves as an ideal internal standard for quantifying bromazolam and structural analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution accurate mass-mass spectrometry (HRAM-MS) workflows due to its near-identical chromatographic behavior and ionization efficiency. Its five deuterium atoms generate a +5 Da mass shift, creating distinct ion clusters at m/z 359.07 [M+H]⁺ for Bromazolam-d5 versus m/z 354.04 for non-deuterated bromazolam, enabling unambiguous differentiation in biological samples [1] [2]. In postmortem femoral blood analysis, Bromazolam-d5 corrects for matrix-induced signal suppression (typically 8-15% in blood and 12-18% in decomposed tissues), improving quantification accuracy to <5% relative error compared to >20% error when using structural analogs as internal standards [2] [4]. The standard addition method with Bromazolam-d5 has been validated for concentrations spanning 0.5–1000 µg/L, maintaining linear response (R² > 0.998) across this range in blood, urine, and vitreous humor matrices [3]. This dynamic range accommodates both therapeutic monitoring (1–50 µg/L) and overdose scenarios (up to 425 µg/L) documented in forensic casework [2].
Comprehensive validation of analytical methods incorporating Bromazolam-d5 follows FDA and SWGTOX guidelines, with specific acceptance criteria for forensic applications. Precision studies demonstrate intra-day and inter-day coefficients of variation (CV) of ≤5.8% and ≤8.2%, respectively, at concentrations spanning 1–500 µg/L in blood matrices [2] [4]. Accuracy assessments using spiked samples show mean relative errors of -2.4% to +3.1% across 15 forensic laboratories participating in proficiency testing [4]. Selectivity is confirmed through the analysis of 57 structurally related benzodiazepines and metabolites; Bromazolam-d5 exhibits baseline resolution from flualprazolam (ΔRt = 0.43 min) and alprazolam (ΔRt = 0.61 min) under optimized hydrophilic interaction liquid chromatography conditions using a HILIC column with 10 mM ammonium formate (pH 3.5)/acetonitrile mobile phase [4]. Sensitivity parameters include a lower limit of quantification (LLOQ) of 0.1 µg/L (signal-to-noise ratio >10:1) and limit of detection (LOD) of 0.03 µg/L, sufficient to detect trace concentrations in poly-drug fatalities [3] [4].
Table 2: Validation Parameters for Bromazolam-d5-Based Assays
Parameter | Acceptance Criterion | Blood Performance | Urine Performance |
---|---|---|---|
Precision (CV%) | ≤15% | 3.2–5.8% | 4.1–7.9% |
Accuracy (% Bias) | ±15% | -2.4% to +3.1% | -3.8% to +4.5% |
Linearity (R²) | ≥0.990 | 0.9987 ± 0.0003 | 0.9972 ± 0.0008 |
Carryover | Undetectable | Undetectable | |
Extraction Efficiency | ≥70% | 95.8 ± 2.3% | 92.4 ± 3.5% |
Stability profiles of Bromazolam-d5 vary significantly across solvents and storage conditions, impacting its utility in analytical workflows. In methanol solutions (100 µg/mL), Bromazolam-d5 exhibits excellent stability with <2% degradation after 12 weeks at -20°C, but degradation accelerates to 8.7 ± 1.2% after 4 weeks at 4°C [1]. Biological matrices introduce greater instability; in whole blood preserved with sodium fluoride, Bromazolam-d5 concentrations decrease by 18.4 ± 3.2% after 72 hours at room temperature, whereas degradation is limited to 5.1 ± 0.9% when stored at 4°C [2] [4]. Freeze-thaw stability studies reveal ≤6.3% degradation after three cycles when samples are frozen at -80°C and thawed rapidly at 37°C [4]. Bromazolam-d5 demonstrates superior solvent stability compared to non-deuterated bromazolam in acetonitrile-rich mobile phases (90% acetonitrile), showing only 3.2% decomposition after 48 hours versus 8.9% for the non-deuterated analog due to kinetic isotope effects strengthening carbon-deuterium bonds [1] [4]. However, in lateral flow immunoassay platforms, Bromazolam-d5 exhibits 68% cross-reactivity with benzodiazepine test strips at 20 µg/mL concentrations, necessitating confirmatory MS analysis for definitive identification [4].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: